

2-(2-Bromoethyl)pyridine hydrobromide physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Bromoethyl)pyridine**

Cat. No.: **B1590421**

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Bromoethyl)pyridine** Hydrobromide: Properties, Handling, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromoethyl)pyridine** hydrobromide (CAS No: 72996-65-7), a pivotal reagent in modern organic and medicinal chemistry. As a stable, solid precursor to the reactive **2-(2-bromoethyl)pyridine** free base, this compound is an essential building block for introducing the 2-pyridylethyl moiety into a wide array of molecular scaffolds. This document details its core physical and chemical properties, provides expert insights into its handling and reactivity, and presents a representative experimental workflow, offering researchers and drug development professionals a practical and scientifically grounded resource.

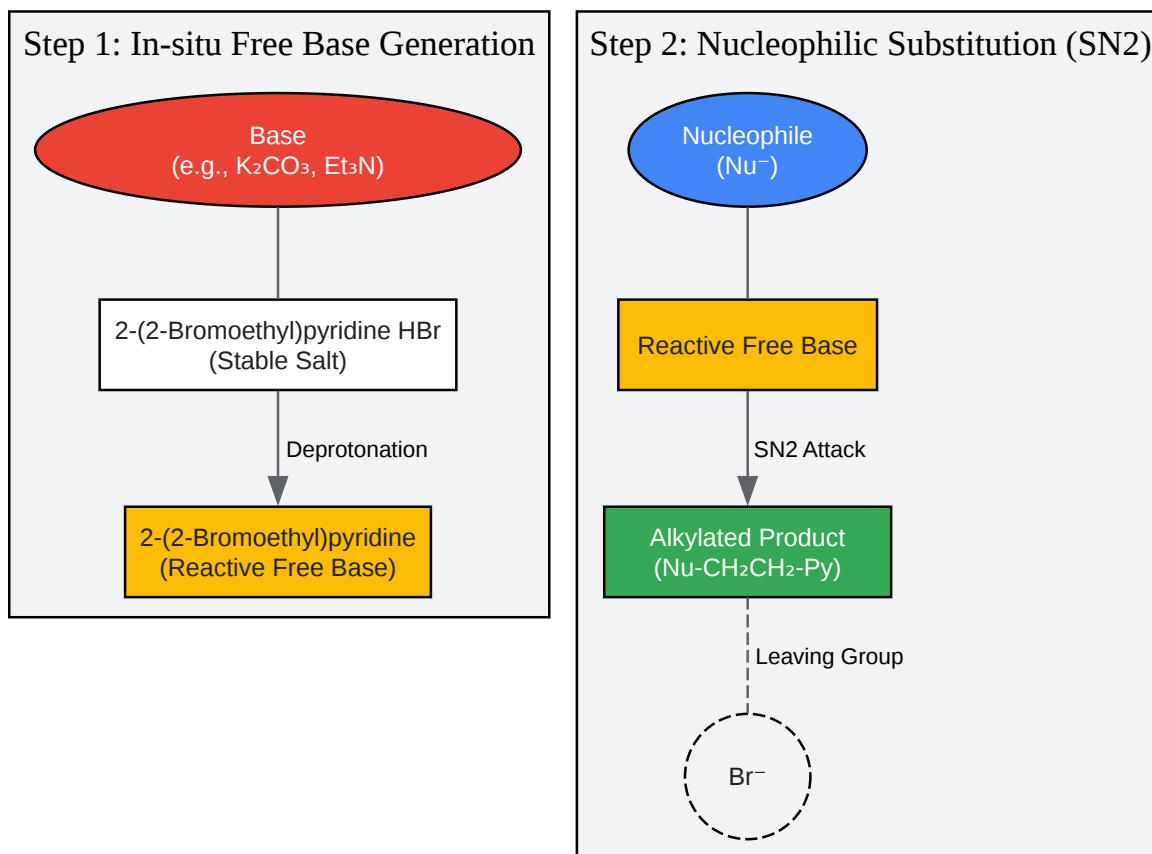
Chemical Identity and Structure

2-(2-Bromoethyl)pyridine hydrobromide is the hydrobromide salt of **2-(2-bromoethyl)pyridine**. The salt formation is critical, as it converts the light-sensitive, oily liquid free base into a more stable, crystalline solid that is easier to handle and store.^[1] This enhanced stability is a key reason for its widespread use in laboratory and process chemistry.
^[1]

- IUPAC Name: **2-(2-bromoethyl)pyridine**;hydrobromide^{[1][2]}

- CAS Number: 72996-65-7[2][3]
- Molecular Formula: C₇H₉Br₂N[1][2]
- SMILES: C1=CC=NC(=C1)CCBr.Br[1][2]
- InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N[2]

Core Physical and Chemical Properties


The physical properties of **2-(2-Bromoethyl)pyridine** hydrobromide dictate its storage, handling, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	266.96 g/mol	[1][2]
Appearance	White to light yellow powder or crystalline solid	[1][2][4]
Melting Point	148 - 152 °C	[2]
Boiling Point	258.6 °C at 760 mmHg	[1][5]
Purity	Typically ≥98%	[4][6]
Solubility	Soluble in polar solvents such as methanol.	[2]
Storage Conditions	Store at room temperature in a tightly closed container.	[4][6]

Reactivity and Synthetic Utility

The primary utility of this reagent lies in the reactivity of its bromoethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[1][2] The core mechanism involves an SN₂ displacement of the bromide leaving group by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Causality of Use: It is crucial to understand that the reagent as supplied is a salt. The pyridinium nitrogen is protonated. For the SN2 reaction to proceed efficiently, the free base form is required. Therefore, the addition of a non-nucleophilic base is a mandatory first step in most protocols to neutralize the hydrobromide, liberating the reactive free base *in situ*.

[Click to download full resolution via product page](#)

Caption: Reaction workflow for utilizing **2-(2-Bromoethyl)pyridine** hydrobromide.

This two-step process is fundamental to its application and highlights the importance of stoichiometry, as at least two equivalents of base are often required: one to neutralize the hydrobromide salt and a second to deprotonate the incoming nucleophile if it is also supplied as a salt (e.g., an amine hydrochloride).

Representative Experimental Protocol: N-Alkylation

This protocol describes a general, self-validating procedure for the N-alkylation of a primary or secondary amine, a common application for this reagent.

Objective: To synthesize an N-(2-(pyridin-2-yl)ethyl) substituted amine.

Materials:

- **2-(2-Bromoethyl)pyridine** hydrobromide (1.0 eq)
- Amine of interest (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.5 eq)
- Acetonitrile (CH_3CN), anhydrous (sufficient to make a 0.1 M solution)

Methodology:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine of interest (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
- Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes. Expert Insight: K_2CO_3 is a mild, heterogeneous base suitable for this transformation. Its insolubility in acetonitrile facilitates easy removal by filtration upon reaction completion.
- Reagent Addition: Add **2-(2-Bromoethyl)pyridine** hydrobromide (1.0 eq) to the suspension in one portion.
- Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to yield the pure N-alkylated product.

Safety and Handling

While a specific safety data sheet for CAS 72996-65-7 should always be consulted, related bromo-pyridine compounds are known to be hazardous. For instance, 3-(2-Bromoethyl)pyridine hydrobromide is listed as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.^[7] Similarly, 2-(bromomethyl)pyridine hydrobromide is classified as causing severe skin burns and eye damage.^[8]

General Precautions:

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction).
- Handling: As a powder, care should be taken to avoid generating dust during weighing and transfer.

Applications in Drug Discovery and Development

The 2-pyridylethyl scaffold introduced by this reagent is a common structural motif in pharmaceutically active molecules. Its presence can influence a compound's pharmacokinetic properties, such as solubility and metabolic stability, and can be key for binding to biological targets.^[2] This reagent serves as a key intermediate in the synthesis of potential antiviral and antimicrobial agents.^[1] It has also been cited in research papers related to the development of Gram-negative bacterial efflux pump inhibitors.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 3. bjoka-vip.com [bjoka-vip.com]
- 4. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE, CasNo.72996-65-7 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [2-(2-Bromoethyl)pyridine hydrobromide physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590421#2-2-bromoethyl-pyridine-hydrobromide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com